molecular formula C19H22N2O2S B4051478 N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-phenylbutanamide

N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-phenylbutanamide

Cat. No.: B4051478
M. Wt: 342.5 g/mol
InChI Key: HYWFERYYCICFOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-phenylbutanamide is a useful research compound. Its molecular formula is C19H22N2O2S and its molecular weight is 342.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 342.14019912 g/mol and the complexity rating of the compound is 488. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticonvulsant and Neuroprotective Effects

Benzothiazole derivatives have been synthesized and evaluated for their anticonvulsant and neuroprotective effects. Studies have shown that specific compounds within this category can serve as effective anticonvulsants, with promising neuroprotective effects by lowering levels of malondialdehyde (MDA) and lactate dehydrogenase (LDH), indicating their potential as safer and more effective treatments for neurological disorders (Hassan, Khan, & Amir, 2012).

Corrosion Inhibition

Benzothiazole derivatives have also been investigated for their corrosion inhibiting effects against steel in acidic solutions. These compounds offer enhanced stability and higher inhibition efficiencies, showcasing their potential in protecting metals from corrosion, which is vital in extending the lifespan of metal structures and components in various industries (Hu et al., 2016).

Lipoxygenase Inhibition

Research into heterocyclic compounds, including benzothiazole derivatives, has identified their biological activities, particularly as lipoxygenase inhibitors. These inhibitors play a crucial role in managing inflammatory processes, indicating the potential for these compounds in treating inflammatory diseases (Aziz‐ur‐Rehman et al., 2016).

Photodynamic Therapy for Cancer Treatment

Benzothiazole derivatives have been explored for their photodynamic therapy (PDT) applications in cancer treatment. Specifically, compounds with high singlet oxygen quantum yields have been synthesized and characterized, displaying promising properties as photosensitizers in PDT. Their ability to generate singlet oxygen upon light activation makes them suitable candidates for targeting cancer cells (Pişkin, Canpolat, & Öztürk, 2020).

Insecticidal Activity

The modification of the N'-benzoyl group in certain benzothiazole analogues has led to the discovery of compounds with significant insecticidal activity. These findings suggest the potential use of benzothiazole derivatives in developing new insecticides to protect crops and control pest populations, highlighting their importance in agricultural sciences (Sawada et al., 2003).

Properties

IUPAC Name

N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-2-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2S/c1-4-13(12-8-6-5-7-9-12)17(23)21-18-20-14-10-19(2,3)11-15(22)16(14)24-18/h5-9,13H,4,10-11H2,1-3H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYWFERYYCICFOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NC2=NC3=C(S2)C(=O)CC(C3)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-phenylbutanamide
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N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-phenylbutanamide
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N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-phenylbutanamide
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N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-phenylbutanamide
Reactant of Route 5
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N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-phenylbutanamide
Reactant of Route 6
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N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-phenylbutanamide

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